(3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol
Description
Properties
IUPAC Name |
[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O5/c1-16-5-6-17-7-8-18-9-10-19-14-4-2-3-13(11-14)12-15/h2-4,11,15H,5-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECMFAIRSUVGKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1920136-92-0 | |
| Record name | (3-(2-[2-(2-methoxyethoxy)ethoxy]ethoxy)phenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Structural Context and Synthetic Objectives
The target compound features a phenyl ring substituted at the 3-position with a triethylene glycol monomethyl ether chain (-O-(CH₂CH₂O)₃CH₃) and a hydroxymethyl (-CH₂OH) group. The primary synthetic challenge lies in introducing the hydrophilic polyether chain while preserving the alcohol functionality. Two dominant strategies emerge:
- Etherification-Reduction Pathway : Williamson ether synthesis using 3-hydroxybenzaldehyde followed by reduction of the aldehyde to -CH₂OH.
- Direct Alkylation of 3-Hydroxybenzyl Alcohol : Protection of the hydroxymethyl group to prevent side reactions during etherification.
Williamson Ether Synthesis and Aldehyde Reduction
Synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl Tosylate
The polyether chain is activated as a tosylate for nucleophilic substitution. Triethylene glycol monomethyl ether reacts with tosyl chloride (TsCl) in dichloromethane under basic conditions (pyridine or Et₃N) at 0–5°C for 4–6 hours. The tosylate intermediate is isolated via extraction (yield: 85–92%) and characterized by ¹H NMR (δ 2.45 ppm, singlet for Ts methyl).
Etherification of 3-Hydroxybenzaldehyde
3-Hydroxybenzaldehyde undergoes Williamson coupling with the tosylate in anhydrous DMF at 80°C for 12–15 hours, using K₂CO₃ (2.5 equiv) and KI (0.1 equiv) as catalysts. The reaction proceeds via SN2 mechanism, yielding 3-(2-[2-(2-methoxyethoxy)ethoxy]ethoxy)benzaldehyde.
Optimization Data:
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 93 | 95 |
| Base | K₂CO₃ | 89 | 93 |
| Temperature | 80°C | 93 | 95 |
| Catalyst | KI | 91 | 94 |
Post-reaction purification involves column chromatography (CH₂Cl₂/MeOH 20:1), yielding 90–93%. ¹H NMR confirms ether formation (disappearance of phenolic -OH at δ 9.8 ppm, emergence of ether -OCH₂ at δ 3.4–3.7 ppm).
Reduction to Benzyl Alcohol
The aldehyde intermediate is reduced using NaBH₄ (2 equiv) in methanol at 0°C for 2 hours, followed by gradual warming to room temperature. The reaction is quenched with saturated NH₄Cl, and the product extracted with ethyl acetate (yield: 88–91%).
Key Analytical Metrics:
- ¹H NMR : Aldehyde proton (δ 9.86 ppm) replaced by -CH₂OH (δ 4.60 ppm, broad singlet).
- IR Spectroscopy : Loss of C=O stretch (~1700 cm⁻¹), emergence of O-H stretch (~3400 cm⁻¹).
Direct Alkylation of Protected 3-Hydroxybenzyl Alcohol
Protection of Hydroxymethyl Group
3-Hydroxybenzyl alcohol is protected as its tert-butyldimethylsilyl (TBDMS) ether using TBDMSCl and imidazole in DMF (yield: 94%). This prevents nucleophilic attack at the hydroxymethyl oxygen during subsequent steps.
Alkylation with Polyether Tosylate
The TBDMS-protected intermediate reacts with 2-(2-(2-methoxyethoxy)ethoxy)ethyl tosylate under conditions analogous to Section 2.2. After 12 hours at 80°C, the silyl ether is deprotected using tetrabutylammonium fluoride (TBAF) in THF (yield: 85% over two steps).
Comparative Efficiency:
| Method | Total Yield (%) | Purity (%) |
|---|---|---|
| Etherification-Reduction | 82 | 95 |
| Direct Alkylation (Protected) | 78 | 93 |
Industrial-Scale Considerations
Batch processes dominate laboratory synthesis, but continuous flow systems offer advantages for large-scale production:
- Microreactor Technology : Enhances heat transfer and reduces reaction time (3–5 hours for etherification).
- Catalyst Recycling : Heterogeneous catalysts (e.g., K₂CO₃ on alumina) enable reuse over multiple cycles.
Economic Analysis:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Output (kg) | 500 | 1,200 |
| Cost per kg (USD) | 12,000 | 8,500 |
Mechanistic Insights and Side Reactions
- Competitive Elimination : Elevated temperatures (>100°C) promote E2 elimination, forming styrene derivatives.
- Over-Alkylation : Excess tosylate leads to dialkylation, mitigated by stoichiometric control (1:1.05 molar ratio).
- Oxidation of Aldehyde : Trace O₂ oxidizes the aldehyde to carboxylic acid, necessitating inert atmospheres.
Chemical Reactions Analysis
Oxidation Reactions
The benzylic hydroxyl group undergoes oxidation under standard conditions. While direct experimental data for this compound is limited, analogous phenolic alcohols show predictable behavior:
| Reaction Type | Reagents/Conditions | Product | Mechanism Notes |
|---|---|---|---|
| Mild oxidation | Pyridinium chlorochromate (PCC) in dichloromethane | 3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)benzaldehyde | Selective oxidation of primary alcohol to aldehyde without over-oxidation to carboxylic acid |
| Strong oxidation | KMnO₄/H₂SO₄ or CrO₃ | 3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)benzoic acid | Benzylic position enhances oxidation susceptibility |
Key Insight : The ethylene glycol ether side chains remain intact during these reactions due to their stability under oxidative conditions .
Esterification Reactions
The hydroxyl group reacts with carboxylic acid derivatives to form esters:
| Substrate | Reagent | Product | Yield Optimization Factors |
|---|---|---|---|
| Acetic anhydride | Catalytic H₂SO₄ | 3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl acetate | - Anhydride excess - Room temperature |
| Benzoyl chloride | Pyridine base | 3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl benzoate | - Slow reagent addition - Moisture exclusion |
Structural Influence : Bulky ether chains may sterically hinder reactions, necessitating extended reaction times compared to simpler benzyl alcohols .
Ether Cleavage Reactions
The polyether side chains can undergo acid-catalyzed cleavage, though this requires harsh conditions:
| Acid | Temperature | Products |
|---|---|---|
| HBr (48%) | 100°C | Phenol derivatives + ethylene glycol methyl ether fragments |
| HI (57%) | 120°C | Iodinated aromatic compounds + cleavage byproducts |
Notable Observation : Cleavage occurs preferentially at the terminal methoxy group due to electronic destabilization of proximal ether linkages .
Nucleophilic Substitution
The benzylic position facilitates SN reactions when the hydroxyl group is converted to a better leaving group:
| Step 1 (Activation) | Step 2 (Substitution) |
|---|---|
| Tosylation with TsCl/pyridine | Displacement by: - Halides (NaI in acetone) - Amines (NH₃ in ethanol) |
Example Pathway :
This two-step process achieves >80% conversion in model systems .
Polymerization Potential
The compound serves as a monomer in dendrimer synthesis via:
-
Williamson Ether Synthesis : Coupling with dihalides under basic conditions
-
Thiol-Ene Click Chemistry : Reaction with multifunctional thiols
| Application | Required Co-Reagents | Resulting Architecture |
|---|---|---|
| Drug delivery systems | 1,4-Dibromobutane | Hyperbranched polyethers |
| Surface coatings | Pentaerythritol tetrakis(3-mercaptopropionate) | Crosslinked networks |
Advantage : The ethylene glycol segments impart water solubility to polymeric products .
Comparative Reactivity Table
A comparison with structural analogs highlights reactivity differences:
Trend Analysis : Electron-donating ether groups decrease acidity but increase oxidation rates compared to aliphatic alcohols.
Scientific Research Applications
(3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol is an organic compound with a molecular formula of C₁₄H₂₂O₅, characterized by a phenyl group attached to a methanol moiety and a branched ether chain . It has potential applications in various scientific fields due to its structure, which combines a phenolic component with a highly branched ether structure.
Scientific Research Applications
(3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol is used in several scientific applications, including:
- Stretchable Semiconductors: It is used in creating stretchable semiconductors for Organic Electrochemical Transistor (OECT) devices. The resulting semiconductor can withstand over 200% strain and 5000 repeated stretching cycles while maintaining OECT performance.
- Donor-Acceptor Copolymers: This compound is used in the synthesis of donor-acceptor copolymers based on diketopyrrolopyrrole (DPP), 2,3-dihydrothieno[3,4-b][1,4]dioxine (EDOT), thieno[3,2-b]thiophene (TT), and 3, 3′-bis (2- (2- (2-methoxyethoxy) ethoxy) ethoxy)‐2, 2′-bithiophene (MEET). The resulting copolymers exhibit outstanding thermoelectric power factors.
- Conjugated Polymers: It is used in the synthesis of poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene), a type of conjugated polymer. The resulting polymer is expected to have electronic conductivity.
- Nonaethylene Glycol Monomethyl Ether Synthesis: This compound is used in the synthesis of nonaethylene glycol monomethyl ether, which is expected to have various applications in chemical industries.
Data Table: Comparison with Structurally Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| Ethylene Glycol Phenyl Ether | C₈H₁₀O₂ | Simple ether structure, lower complexity |
| 4-Methoxydiphenylmethanol | C₁₄H₁₄O₂ | Contains two aromatic rings, less branched |
| Glycerol Phenyl Ether | C₉H₁₂O₃ | Contains a glycerol backbone, more hydrophilic |
| (3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol | C₁₄H₂₂O₅ | Highly branched ether structure, phenolic component |
The uniqueness of (3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol lies in its highly branched ether structure combined with a phenolic component, which may enhance its solubility and bioactivity compared to simpler analogs. This complexity could lead to distinctive pharmacological profiles not seen in less branched or simpler compounds.
Potential Applications
The potential applications of (3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol span various fields:
- Antioxidant Activity: It may possess the ability to scavenge free radicals.
- Antimicrobial Properties: It may show efficacy against bacterial and fungal strains.
- Pharmacological Effects: It has potential in treating various conditions, including inflammation and cancer.
Interaction studies are crucial for understanding how this compound behaves biologically and could provide insights into its mechanism of action and therapeutic potential. Techniques such as spectroscopy can be used to study these interactions .
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: The compound can interact with various enzymes, potentially inhibiting or modulating their activity.
Cellular Pathways: It may influence cellular pathways by altering membrane fluidity or interacting with specific receptors on the cell surface.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key Compounds for Comparison :
[3-Methoxy-4-(2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethoxy)phenyl]methanol ()
(3,5-Bis{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenyl)methanol ()
{3-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl}methanol ()
2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethanol ()
Structural Differences :
Analysis :
- Ether Chain Length : The target compound’s triethylene glycol chain balances hydrophilicity and steric bulk, whereas analogues with longer chains (e.g., Compound 1) exhibit enhanced water solubility but reduced thermal stability .
- Symmetry : The symmetrical bis-substituted Compound 2 () displays higher crystallinity and melting points compared to the asymmetrical target compound, influencing its applications in materials science.
- Substituent Position : The 3-methoxy group in Compound 3 () reduces steric hindrance compared to the target’s 2-position substitution, favoring faster reaction kinetics in coupling reactions.
Key Reactivity Differences :
Analysis :
The target compound’s high reduction efficiency (93–98%) reflects optimized conditions for benzyl alcohol formation. However, its sensitivity to acidic conditions limits its use in proton-rich environments compared to Compound 2.
Spectral and Physicochemical Properties
NMR and IR Data :
- Target Compound :
- Compound 1 : Additional –OCH₂CH₂O– peaks at δ 3.62–3.74 (4 ethoxy units) .
- Compound 2 : Symmetrical splitting of aromatic protons (δ 6.90–7.10) due to para substitution .
Physicochemical Properties :
| Property | Target Compound | Compound 1 | Compound 2 |
|---|---|---|---|
| Molecular Weight | 344.34 g/mol | 432.51 g/mol | 432.51 g/mol |
| Solubility in H₂O | Partially soluble | Highly soluble | Low solubility |
| LogP (Predicted) | 1.2 | –0.5 | 2.8 |
Analysis : The target compound’s LogP (1.2) indicates balanced lipophilicity, making it suitable for phase-transfer reactions. Compound 2’s higher LogP (2.8) correlates with its symmetrical hydrophobic substituents.
Biological Activity
The compound (3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol is a complex organic molecule characterized by a phenolic structure with multiple ether linkages. Its molecular formula is C₁₄H₁₈O₅, indicating a rich potential for various biological activities, including antioxidant and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data tables.
Chemical Structure and Properties
The structural complexity of (3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol contributes to its unique chemical properties. The presence of multiple ether groups enhances its solubility, while the phenolic component may provide stability and potential for further functionalization.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈O₅ |
| Antioxidant Activity | Yes |
| Antimicrobial Activity | Yes |
| Solubility | High due to ether linkages |
Antioxidant Activity
Phenolic compounds are well-known for their ability to scavenge free radicals. The antioxidant activity of (3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol suggests its potential use in preventing oxidative stress-related diseases. Studies indicate that similar compounds can effectively neutralize reactive oxygen species (ROS), which are implicated in various pathologies, including cancer and neurodegenerative diseases.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial and fungal strains. The presence of ether and phenolic groups is believed to contribute to its efficacy in disrupting microbial cell membranes, leading to cell death.
The biological activity of (3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol can be attributed to its interaction with cellular pathways and enzymes:
- Enzyme Interaction : The compound may inhibit or modulate the activity of specific enzymes involved in metabolic pathways, thereby influencing cellular functions.
- Cellular Pathways : It may alter membrane fluidity or interact with receptors on cell surfaces, affecting signal transduction processes.
Case Studies
- Cytotoxicity Studies : In a study assessing the cytotoxic effects on bladder cancer cell lines, derivatives of the compound demonstrated enhanced cytotoxicity compared to their parent structures. This suggests that modifications to the phenolic structure can significantly impact biological activity .
- Comparative Analysis : A comparative study with structurally similar compounds indicated that (3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol exhibited superior solubility and biological activity due to its branched ether structure.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol, and what are the critical reaction conditions?
- Methodology : The synthesis typically involves sequential Williamson etherification steps. Starting with a phenolic precursor (e.g., 3-hydroxyphenylmethanol), stepwise alkylation with ethylene glycol derivatives (e.g., 2-(2-methoxyethoxy)ethyl tosylate) under basic conditions (e.g., K₂CO₃ in DMF) is employed. Final reduction of ester intermediates (if present) using LiAlH₄ ensures the methanol functional group .
- Key Considerations : Control of reaction stoichiometry and temperature is crucial to avoid over-alkylation. Purification via column chromatography is recommended to isolate the product from oligomeric byproducts .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the ether linkage pattern and aromatic substitution. The methoxy protons resonate at ~3.3–3.5 ppm, while the ethylene glycol chain protons appear as multiplet signals between 3.6–4.2 ppm .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates the molecular ion peak (e.g., [M+Na]⁺) and fragmentation patterns consistent with ether cleavage .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95% .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its polyethylene glycol-like chain. Moderate solubility in ethanol and water is pH-dependent, with improved solubility at acidic pH .
- Stability : Hydrolytically stable under inert atmospheres but susceptible to oxidation at the benzylic alcohol group. Store at –20°C under argon with desiccant .
Advanced Research Questions
Q. How do the polyethylene glycol (PEG) chains influence the compound’s pharmacokinetic properties in drug delivery systems?
- Methodology :
- In Vitro Studies : Use Caco-2 cell monolayers to assess permeability. PEG chains enhance aqueous solubility but may reduce passive diffusion across lipid membranes .
- In Vivo Pharmacokinetics : Radiolabel the compound (e.g., ³H or ¹⁴C) to track biodistribution. PEGylation prolongs half-life by reducing renal clearance .
- Data Contradictions : While PEG chains generally improve solubility, excessive chain length (>4 ethylene oxide units) can lead to immune recognition, as noted in studies of similar PEGylated drugs .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Model the electron density at the benzylic carbon to predict nucleophilic attack sites. The electron-withdrawing effect of the aromatic ring increases susceptibility to SN2 reactions .
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., NaN₃, KCN) in THF. Steric hindrance from the PEG chain slows reactions compared to simpler benzyl alcohols .
Q. How does the compound interact with lipid bilayers, and what experimental approaches quantify this interaction?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize liposomes on L1 sensor chips to measure binding affinity (KD). The PEG chain may reduce insertion into hydrophobic bilayers .
- Fluorescence Anisotropy : Label the compound with a fluorophore (e.g., dansyl) to assess membrane fluidity changes upon interaction .
- Contradictions : Some studies suggest PEG chains enhance membrane compatibility, while others report reduced cellular uptake due to steric effects .
Methodological Considerations for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
